Levofloxacin impurity 23
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Overview
Description
Levofloxacin impurity 23 is a byproduct or degradation product associated with the synthesis and stability of levofloxacin, a third-generation fluoroquinolone antibiotic. Levofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .
Mechanism of Action
Target of Action
Levofloxacin, the parent compound of Levofloxacin Impurity 23, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . The primary target of action depends on the type of bacteria .
Mode of Action
Levofloxacin, like other fluoroquinolone antibiotics, exerts its antimicrobial activity via the inhibition of its primary targets, DNA gyrase and topoisomerase IV . This inhibition prevents the relaxation of supercoiled DNA and promotes breakage of double-stranded DNA , thereby inhibiting bacterial DNA replication .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects the downstream biochemical pathways involved in bacterial growth and proliferation, leading to the death of the bacteria .
Pharmacokinetics
Levofloxacin’s pharmacokinetics are described by a linear 2-compartment open model with first-order elimination . Plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration (Cmax) of approximately 2.8 and 5.2 mg/L within 1 to 2 hours after oral administration of levofloxacin 250 and 500mg tablets, respectively . Approximately 80% of levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .
Result of Action
The result of Levofloxacin’s action is the effective treatment of various infections caused by susceptible bacteria, including infections of the upper respiratory tract, lower respiratory tract, skin, skin structures, urinary tract, and prostate . It is also used for post-exposure treatment of inhaled anthrax and the plague .
Action Environment
The action, efficacy, and stability of Levofloxacin can be influenced by various environmental factors. For instance, the presence of certain ions in the aqueous environment can hamper the uptake of Levofloxacin . Furthermore, the pH of the environment can affect the ionization state of Levofloxacin, thereby influencing its absorption and overall antimicrobial activity.
Preparation Methods
The preparation of levofloxacin impurity 23 involves specific synthetic routes and reaction conditions. One common method includes the substitution reaction of a precursor compound with sodium methyl mercaptide in a solvent at a controlled temperature, followed by a reduction reaction using hydrogen and a catalyst . This method is advantageous due to its simplicity, short preparation period, high yield, and environmental friendliness.
Chemical Reactions Analysis
Levofloxacin impurity 23 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include sodium methyl mercaptide for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Levofloxacin impurity 23 has several scientific research applications:
Biology: Studies on the impurity help understand the stability and degradation pathways of levofloxacin.
Medicine: Research on impurities like this compound aids in assessing the safety and efficacy of pharmaceutical products.
Industry: It is used in the quality control processes of pharmaceutical manufacturing.
Comparison with Similar Compounds
Levofloxacin impurity 23 can be compared with other impurities and related compounds:
Levofloxacin Impurity A: (3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.
Levofloxacin Impurity B: (3S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.
Levofloxacin Impurity C: Levofloxacin N-Oxide.
This compound is unique due to its specific synthetic route and the conditions under which it is formed, which may differ from other impurities.
Biological Activity
Levofloxacin impurity 23 is a degradation product associated with the synthesis of levofloxacin, a widely used fluoroquinolone antibiotic. Understanding the biological activity of this impurity is essential for assessing its impact on the efficacy and safety of levofloxacin formulations. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.
Overview of Levofloxacin and Its Impurities
Levofloxacin is a third-generation fluoroquinolone antibiotic that exerts its antimicrobial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. Impurity 23, a byproduct formed during the synthesis or degradation of levofloxacin, has raised concerns regarding its potential effects on drug quality and patient safety.
Target Enzymes:
- DNA Gyrase: Essential for introducing negative supercoils into DNA, facilitating replication.
- Topoisomerase IV: Plays a crucial role in separating interlinked DNA strands post-replication.
Levofloxacin's mechanism involves binding to these enzymes, preventing them from functioning properly, which ultimately leads to bacterial cell death. The presence of impurities like impurity 23 may alter the pharmacological profile of levofloxacin by affecting its binding efficacy or stability.
Antimicrobial Activity
Levofloxacin itself has broad-spectrum activity against both gram-positive and gram-negative bacteria. However, impurities can influence this activity:
- Diminished Efficacy: Some degradation products have been shown to lack bactericidal activity, potentially leading to increased bacterial resistance if they accumulate in formulations .
- Resistance Development: Studies have indicated that the presence of certain impurities may correlate with higher rates of antibiotic resistance among treated bacterial strains .
Toxicological Concerns
The safety profile of this compound remains under investigation:
- Genotoxic Potential: Some degradation products have been suggested to possess mutagenic properties, raising concerns about their impact on long-term health outcomes .
- Side Effects: The presence of impurities can lead to adverse reactions in patients, including allergic responses and other side effects due to toxicity or altered pharmacokinetics .
Case Studies and Research Findings
Several studies have investigated the implications of levofloxacin impurities on drug quality and patient outcomes:
-
Quality Control Studies:
- Research has highlighted the importance of rigorous quality control measures in pharmaceutical manufacturing to minimize the presence of harmful impurities like this compound .
- A case study demonstrated treatment failures linked to substandard levofloxacin formulations that contained significant levels of impurities .
- Pharmacokinetics:
- Resistance Patterns:
Data Tables
Future Directions
Research on this compound should focus on:
- Characterization Studies: Detailed analysis of its chemical structure and biological properties.
- Longitudinal Studies: Investigating the long-term effects of exposure to this impurity in clinical settings.
- Regulatory Standards: Developing stringent guidelines for permissible levels of impurities in pharmaceutical products.
Properties
IUPAC Name |
(2S)-6-(4-ethylpiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-3-21-4-6-22(7-5-21)16-14(20)8-12-15-18(16)27-10-11(2)23(15)9-13(17(12)24)19(25)26/h8-9,11H,3-7,10H2,1-2H3,(H,25,26)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHXTFZSVKCSK-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.